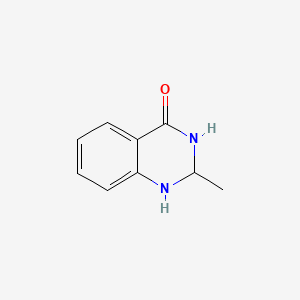
2,3-Dihydro-2-methyl-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is an organic compound with the molecular formula C10H11NO It belongs to the class of quinazolinones, which are bicyclic compounds containing a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone can be synthesized through various methods. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of o-aminobenzylamine with acetic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dihydro-2-methyl-4(1H)-quinazolinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-2-methyl-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: Lacks the methyl group at the 2-position.
2-Methylquinazolin-4(3H)-one: Has a different hydrogenation state.
Quinazolin-4(3H)-one: The parent compound without any substitutions.
Uniqueness
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its methyl group at the 2-position and the dihydro structure make it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.
Properties
CAS No. |
54764-01-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-6,10H,1H3,(H,11,12) |
InChI Key |
PPEWCSSFVFQSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















